24-Methylenecycloartanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Methylenecycloartanone is a tetracyclic triterpenoid compound with the molecular formula C31H48O. It is a naturally occurring substance found in various plant species, including Euphorbia, Epidendrum, Psychotria, and Sideritis . This compound is known for its unique structure, which includes a three-membered ring, a five-membered ring, and three six-membered rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 24-Methylenecycloartanone typically involves the extraction from plant sources. For instance, it can be isolated from the fruits of Nandina domestica through a series of extraction and chromatographic techniques . The dried fruits are extracted with methanol, and the extract is partitioned between ethyl acetate and water. The ethyl acetate layer is then concentrated and subjected to column chromatography to obtain the compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 24-Methylenecycloartanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
24-Methylenecycloartanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 24-Methylenecycloartanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its biological activities .
Vergleich Mit ähnlichen Verbindungen
24-Methylenecycloartanol: A pentacyclic triterpenoid with a hydroxy group at position 3β, isolated from several plant species.
Cycloartenone: Another triterpenoid with a similar structure but different functional groups.
Uniqueness: 24-Methylenecycloartanone is unique due to its specific arrangement of rings and functional groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C31H50O |
---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
InChI |
InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-25H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,28-,29+,30-,31+/m1/s1 |
InChI-Schlüssel |
AEAWOMODYBIREN-IPTHFFCUSA-N |
Isomerische SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.